molecular formula C19H11ClF12N2 B2928467 (4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride CAS No. 1274947-92-0

(4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride

Cat. No.: B2928467
CAS No.: 1274947-92-0
M. Wt: 530.74
InChI Key: HMRQEGQFKUJTQS-RQVBXXBJSA-N
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Description

(4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride, is a compound with notable fluorinated phenyl groups and an aza-butadiene structure. The presence of trifluoromethyl groups enhances the compound's stability, reactivity, and biological activity. This compound has attracted interest in various fields, including synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride typically involves a multi-step process:

  • Formation of Aza-butadiene Intermediate: : Starting with a suitable amine precursor, the aza-butadiene skeleton is constructed through condensation reactions.

  • Introduction of Trifluoromethyl Groups: : Using reagents like trifluoromethyl iodide or trifluoromethylsulfonic acid, the phenyl groups are functionalized under controlled conditions.

  • Hydrochloride Salt Formation: : The final amine product is treated with hydrochloric acid to yield the hydrochloride salt, ensuring solubility and stability.

Industrial Production Methods: In an industrial setting, this compound's production might involve:

  • Continuous Flow Chemistry: : Leveraging continuous reactors to improve reaction efficiency and safety.

  • Catalysis: : Using catalytic systems to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, forming corresponding N-oxides or other oxidative products.

  • Reduction: : Reduction of the aza-butadiene structure can lead to amine derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl rings, particularly involving the trifluoromethyl groups.

Common Reagents and Conditions:

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, alkylating agents, and nucleophiles under varying conditions (acidic, basic, or neutral).

Major Products Formed: Oxidation can yield aza-butadiene N-oxides, while reduction might form tetrahydro derivatives. Substitution can introduce various functional groups, potentially enhancing biological activity or material properties.

Scientific Research Applications

In Chemistry:

  • Building Blocks: : Used as intermediates in organic synthesis to create complex molecules.

  • Catalysts: : Acts as a ligand in transition-metal catalysis, influencing reaction outcomes.

In Biology:

  • Pharmacophore Development: : Fluorinated phenyl groups contribute to drug design, improving metabolic stability and bioavailability.

  • Enzyme Inhibition: : Potential inhibitor for specific enzymes due to its unique structure.

In Medicine:

  • Therapeutic Agents: : Investigated for anti-inflammatory, anticancer, and antiviral activities.

  • Diagnostic Tools: : Used in imaging and diagnostics due to its fluorinated nature.

In Industry:

  • Materials Science: : Incorporated in the development of advanced materials with desired electronic and mechanical properties.

  • Agriculture: : Potential use in agrochemicals for pest control and crop protection.

Comparison with Similar Compounds

  • Fluorinated Phenyl Compounds: : Compounds like trifluoromethyl benzene derivatives share some chemical properties.

  • Aza-butadiene Analogues: : Other aza-butadiene compounds with different substituents on the phenyl rings, exhibiting varied reactivity and applications.

(4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride stands out due to its combination of trifluoromethyl phenyl groups and an aza-butadiene core, contributing to its versatility and wide-ranging applications in research and industry.

Properties

IUPAC Name

N-[(E)-3-[3,5-bis(trifluoromethyl)phenyl]iminoprop-1-enyl]-3,5-bis(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F12N2.ClH/c20-16(21,22)10-4-11(17(23,24)25)7-14(6-10)32-2-1-3-33-15-8-12(18(26,27)28)5-13(9-15)19(29,30)31;/h1-9,32H;1H/b2-1+,33-3?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBVNWKRHZNLII-CHPCVJLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC=CC=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)N/C=C/C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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